![molecular formula C12H18N2O6 B2970072 (tetrahydro-2H-pyran-2-yl)methyl (2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamate CAS No. 2034464-81-6](/img/structure/B2970072.png)
(tetrahydro-2H-pyran-2-yl)methyl (2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamate
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Overview
Description
The compound is a carbamate derivative, which involves a tetrahydropyran ring and an oxazolidinone ring. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals . Tetrahydropyran is a saturated six-membered ring with one oxygen atom, and is a common motif in many natural products . Oxazolidinones are a class of compounds containing a five-membered ring made up of three carbon atoms and two heteroatoms (one oxygen and one nitrogen). They are known for their antimicrobial activity and are used in some antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydropyran ring and an oxazolidinone ring, connected by a carbamate linkage. The exact structure would depend on the specific arrangement and stereochemistry of these components .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the carbamate group, which can participate in a variety of reactions. For example, carbamates can hydrolyze to form amines and carbon dioxide . The tetrahydropyran and oxazolidinone rings may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates tend to be solid at room temperature, and many are soluble in water . The properties of the tetrahydropyran and oxazolidinone rings would also influence the compound’s properties .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Research into heterocyclic compounds has demonstrated that variations of the core chemical structure of "(tetrahydro-2H-pyran-2-yl)methyl (2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamate" can lead to the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds have significant implications for medicinal chemistry, providing a basis for the development of new therapeutic agents. The study by Mohareb et al. (2004) on ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates showcases an expeditious synthetic approach to these heterocyclic compounds, highlighting their potential in creating biologically active molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Agents
The structure of "this compound" is closely related to compounds studied for their antimitotic and anticancer properties. Studies by Temple, Rener, and Comber (1989, 1992) on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its analogs have demonstrated significant activity against experimental neoplasms in mice. These works underline the importance of the carbamate group in exhibiting cytotoxic activity and the potential for developing novel anticancer drugs (Temple & Rener, 1992; Temple, Rener, & Comber, 1989).
Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) strategies using oxidative carbon-hydrogen bond activation and click chemistry have been applied to synthesize a library of substituted tetrahydropyrones. Research by Zaware et al. (2011) demonstrates the creation of structurally diverse compounds, including those with tetrahydropyran structures, for potential screening against various biological targets. This approach showcases the versatility of chemical structures related to "this compound" in generating novel molecules with potential therapeutic applications (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if it were used as a pesticide, it might act as an acetylcholinesterase inhibitor, similar to other carbamates . If it were used as a pharmaceutical, the mechanism of action could vary widely depending on the target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
oxan-2-ylmethyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c15-10-8-20-12(17)14(10)5-4-13-11(16)19-7-9-3-1-2-6-18-9/h9H,1-8H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUXFLNIFZKNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC(=O)NCCN2C(=O)COC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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